BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. BRD5018 is a promising antimalarial candidate developed through a collaboration between the Broad Institute and Eisai Inc. This bicyclic azetidine (B1206935) compound exhibits a novel mechanism of action by selectively inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme crucial for parasite protein synthesis.[1] BRD5018 demonstrates potent activity against multiple life stages of the malaria parasite, including the blood, liver, and transmission stages, and has shown efficacy in murine models of malaria, including single-dose cures.[2] This document provides an in-depth technical overview of BRD5018, including its mechanism of action, quantitative efficacy data from potent analogs, detailed experimental protocols, and preliminary safety findings.
Introduction
The declining efficacy of frontline artemisinin-based combination therapies (ACTs) due to parasite resistance underscores the urgent need for new antimalarial drugs.[2] Ideal next-generation antimalarials should possess a novel mechanism of action to circumvent existing resistance, exhibit activity against multiple parasite life stages to enable treatment, prophylaxis, and transmission blocking, and have a favorable safety profile.
BRD5018 has emerged from a phenotypic screen of a diverse chemical library and subsequent lead optimization. It belongs to a class of bicyclic azetidines that target a previously unexploited pathway in Plasmodium—protein synthesis via inhibition of an aminoacyl-tRNA synthetase.[1]
Mechanism of Action: Inhibition of PfcPheRS
BRD5018's primary mechanism of action is the inhibition of Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the charging of tRNA with its cognate amino acid, phenylalanine. By inhibiting PfcPheRS, BRD5018 effectively halts parasite protein production, leading to parasite death.[3][4]
Biochemical and structural studies of potent analogs, such as BRD1389, have revealed that these bicyclic azetidines act as competitive inhibitors with respect to L-phenylalanine.[5] The inhibitor binds to the active site of the PfcPheRS alpha subunit, occupying the amino acid binding pocket and extending into an auxiliary site, thereby preventing the natural substrate from binding.[1]
Signaling Pathway Diagram: Inhibition of Protein Synthesis
Caption: Mechanism of action of BRD5018 in inhibiting parasite protein synthesis.
Quantitative Data
While specific IC50 and EC50 values for BRD5018 are not publicly available in the reviewed literature, data from highly potent structural analogs, BRD1389 and BRD7929, provide a strong indication of its efficacy.
| Compound | Assay | Strain/Enzyme | IC50 / EC50 (nM) | Selectivity Index (Human vs. P. falciparum) |
| BRD1389 | In vitro Growth Inhibition | P. falciparum 3D7 | 13 | >1000 |
| BRD1389 | In vitro Growth Inhibition | P. falciparum K1 | 12 | >1000 |
| BRD1389 | Enzymatic Inhibition | P. falciparum cFRS | 6 (Ki) | >1000 |
| BRD7929 | In vitro Growth Inhibition | P. falciparum Dd2 | 5 | >1000 |
| BRD7929 | In vitro Growth Inhibition | P. falciparum 3D7 | 9 | >1000 |
Data compiled from Sharma et al., 2021 and other sources.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of BRD5018 and its analogs.
In Vitro Antimalarial Activity Assays
This assay measures parasite DNA content as an indicator of parasite growth.
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Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
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Plate Preparation: Test compounds are serially diluted in DMSO and added to 96-well plates.
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Incubation: Parasite culture is added to the plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
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Fluorescence Reading: Plates are read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
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Data Analysis: IC50 values are calculated by fitting the fluorescence data to a dose-response curve.[6][7]
This colorimetric assay measures the activity of pLDH, an enzyme released by viable parasites.
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Parasite Culture and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compound for 72 hours.
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Lysis: The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release pLDH.
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Enzymatic Reaction: A reaction mixture containing a lactate (B86563) substrate and a tetrazolium dye is added to each well. pLDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the dye to a colored formazan (B1609692) product.
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Absorbance Reading: The optical density is measured at a wavelength of approximately 650 nm.
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Data Analysis: IC50 values are determined from the dose-response inhibition of pLDH activity.[8][9][10]
This assay quantifies the histidine-rich protein 2 (HRP2) secreted by P. falciparum.
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Assay Principle: A sandwich ELISA format is used with a capture monoclonal antibody coated on the microplate and a detector monoclonal antibody conjugated to an enzyme.
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Sample Preparation and Incubation: After a 72-hour incubation with the test compound, the culture plates are frozen and thawed. The lysate is then added to the antibody-coated plate.
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Detection: The enzyme-conjugated antibody is added, followed by a substrate that produces a colorimetric signal.
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Absorbance Reading: The absorbance is read on a plate reader.
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Data Analysis: IC50 values are calculated based on the reduction of HRP2 levels.[11][12]
PfcPheRS Enzymatic Inhibition Assay
This assay directly measures the inhibition of the target enzyme.
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Enzyme and Substrates: Recombinant PfcPheRS is purified. The substrates L-phenylalanine, ATP, and tRNA(Phe) are prepared in an appropriate buffer.
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Reaction Mixture: The enzyme, substrates, and varying concentrations of the inhibitor (BRD5018 or its analogs) are combined in a microplate.
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Detection of Aminoacylation: The production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, is measured using a malachite green-based colorimetric assay.
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Data Analysis: IC50 values are determined by plotting the inhibition of PPi production against the inhibitor concentration.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and preclinical development of BRD5018.
In Vivo Efficacy and Preclinical Safety
In Vivo Efficacy in Murine Models
BRD5018 has demonstrated significant in vivo antimalarial activity in a SCID mouse model engrafted with human erythrocytes and infected with P. falciparum. A single oral dose of 30 mg/kg resulted in a greater than 99.8% reduction in parasitemia by day 7. The estimated ED90 for a single dose is between 3-10 mg/kg, which compares favorably to standard antimalarials like chloroquine (B1663885) and mefloquine (B1676156) that require multiple doses.[13] While in vivo studies against liver and transmission stages for BRD5018 were not completed, a related earlier lead compound, BRD7929, showed potent efficacy against these stages.[1][13]
Preclinical Safety Assessment
Early safety assessments of BRD5018 have been conducted in rodents and beagle dogs. The primary toxicity observed was gastrointestinal, which was found to be monitorable and reversible.[2][13] No serious systemic toxicities were identified. In an exploratory cardiovascular study in beagle dogs, no significant cardiovascular findings were observed at plasma concentrations up to 2.7 µg/ml.[13] These preliminary safety data support the progression of BRD5018 towards clinical development.
Conclusion and Future Directions
BRD5018 represents a novel and promising class of antimalarial compounds with a distinct mechanism of action that is crucial for overcoming the challenge of drug resistance. Its potent, multi-stage activity and favorable preclinical safety profile highlight its potential as a next-generation antimalarial therapeutic. Further studies are warranted to fully elucidate its efficacy and safety profile in human clinical trials. The successful clinical development of BRD5018 would not only provide a new tool for malaria control and elimination but also validate PfcPheRS as a druggable target for future antimalarial drug discovery efforts.
References
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- 2. mesamalaria.org [mesamalaria.org]
- 3. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.3. Plasmodium Lactate Dehydrogenase (pLDH) Assay [bio-protocol.org]
- 9. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
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- 12. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
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